6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one, with the molecular formula and a molecular weight of 200.2365 g/mol, is a compound belonging to the pyridazinone family. The compound is characterized by its pyridazine ring structure, which features a methyl group and a 4-methylphenylmethyl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is classified under the category of heterocyclic compounds, specifically as a pyridazinone derivative. It is recognized for its pharmacological properties, particularly in research related to analgesic and anti-inflammatory activities. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in drug development and synthesis .
The synthesis of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one typically involves several steps:
One common synthetic route involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine in the presence of a condensing agent . This method can be optimized for industrial production by employing continuous flow reactors to enhance yield and purity .
The molecular structure of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one features:
6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one can participate in various chemical reactions typical for pyridazinones:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and minimize side products .
The mechanism of action for compounds like 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one typically involves interaction with specific biological targets, such as enzymes or receptors. Research indicates that pyridazinone derivatives may exhibit analgesic effects by modulating pain pathways or influencing inflammatory responses .
Studies suggest that these compounds may inhibit certain enzymes involved in pain signaling or possess anti-inflammatory properties through direct action on cellular pathways .
Relevant data indicate that the compound displays moderate lipophilicity, which may influence its bioavailability and pharmacokinetics .
6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one has several scientific uses:
Research into this compound continues to explore its therapeutic potential and modifications that could enhance its efficacy against various diseases .
Metal-catalyzed cross-coupling reactions provide efficient routes for constructing the pyridazinone core and introducing the critical 4-methylbenzyl substituent at the N-2 position. The Suzuki-Miyaura reaction is particularly valuable for forming carbon-carbon bonds between halogenated pyridazinone precursors and arylboronic acids. 6-Chloro-3(2H)-pyridazinone derivatives serve as pivotal electrophilic partners due to the superior leaving-group ability of chloride at C-6. Under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), these substrates undergo regioselective coupling with (4-methylphenyl)boronic acid. Typical conditions employ dioxane/water mixtures or toluene/ethanol systems with inorganic bases (K₂CO₃ or Na₂CO₃) at 80–100°C, achieving yields exceeding 85% for the biaryl linkage [3] [7].
For N-alkylation, copper-catalyzed Ullmann-type couplings enable the introduction of the (4-methylphenyl)methyl group. 3(2H)-Pyridazinones react with 4-methylbenzyl chloride/bromide in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C. This method circumvents over-alkylation issues observed with classical base-mediated N-alkylation, providing the N-benzylated product in >75% yield. The copper catalyst facilitates the C–N bond formation through a single-electron transfer mechanism, ensuring high regioselectivity at the pyridazinone nitrogen [3].
Table 1: Optimization of Suzuki Coupling for 6-Substitution
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 78 |
PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH | 100 | 92 |
Pd(OAc)₂/XPhos | Cs₂CO₃ | THF | 70 | 85 |
Regioselective functionalization exploits the inherent electronic asymmetry of the pyridazinone ring. The C-4 position exhibits enhanced nucleophilicity due to the electron-donating effect of the lactam nitrogen, enabling electrophilic substitutions. Directed ortho-metalation using n-BuLi/TMEDA (-78°C, THF) at C-4 precedes quenching with electrophiles (e.g., DMF for formylation or methyl iodide for methylation), yielding 4-substituted derivatives. This method requires protection of the N-2 nitrogen with tert-butyldimethylsilyl (TBS) groups to prevent side reactions, achieving >80% regioselectivity [3].
Electrophilic halogenation at C-5 proceeds efficiently with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetonitrile. The reaction is governed by the electron-withdrawing nature of the pyridazinone carbonyl, which deactivates C-4/C-6 but activates C-5 toward electrophilic attack. Benzenesulfonyl chloride-mediated chlorination at C-6 provides precursors for subsequent cross-coupling, though competing sulfonation at nitrogen necessitates careful stoichiometry control [6]. Alkynylation via Sonogashira coupling employs 6-bromo-2-[(4-methylphenyl)methyl]pyridazin-3-one, terminal alkynes, PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and triethylamine base. The reaction proceeds at room temperature, generating 6-alkynylated pyridazinones crucial for further derivatization [2].
The Curtius rearrangement provides a strategic route to install protected amino groups at the pyridazinone C-4 position. The sequence commences with hydrazinolysis of ethyl 6-methyl-3-oxopyridazine-4-carboxylate, yielding the carboxylic acid. Subsequent treatment with diphenyl phosphoryl azide (DPPA) in tert-butanol generates the acyl azide intermediate in situ, which undergoes thermal rearrangement (60–80°C) to the isocyanate. Nucleophilic trapping by tert-butanol furnishes the Boc-protected 4-aminopyridazinone. Acidic deprotection (trifluoroacetic acid in dichloromethane) liberates the primary amine, which can be re-alkylated with 4-methylbenzyl bromide under mild base conditions (K₂CO₃, DMF) to afford the target N-2-(4-methylbenzyl)-substituted derivative [3].
Key Process Parameters:
This route demonstrates exceptional functional group tolerance, particularly for acid-sensitive substrates, though safety protocols are essential due to the potential for explosive azide intermediates [3].
Protecting group selection critically influences synthetic efficiency during multi-step sequences targeting the title compound. For the benzyl moiety (4-methylbenzyl group), catalytic hydrogenation (Pd/C, H₂) risks over-reduction of the pyridazinone core. Alternative protection as the p-methoxybenzyl (PMB) ether allows orthogonal deprotection using ceric ammonium nitrate (CAN) in acetonitrile/water (0°C, 1 h). The PMB group is installed via nucleophilic substitution on 4-methylbenzyl chloride using p-methoxybenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF), achieving 90% yield. Post-functionalization, CAN cleavage proceeds without affecting the pyridazinone ring or methyl substituents [3] [4].
For carboxylate intermediates, tert-butyl esters offer advantages over methyl esters due to their stability under basic conditions and mild deprotection. Cleavage employs trifluoroacetic acid in dichloromethane (1:1 v/v, RT, 1–4 h), providing quantitative conversion to carboxylic acids. When tert-butyl groups protect amines (e.g., from Curtius rearrangement), deprotection kinetics require optimization: Electron-rich pyridazinones necessitate extended TFA exposure (up to 6 h), while substrates with electron-withdrawing groups deprotect in <1 h [3].
Table 2: Protecting Group Compatibility in Pyridazinone Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Amine (C-4) | Boc | (Boc)₂O, DMAP | TFA/DCM (1:1), RT, 1–6 h | Stable to Suzuki coupling; acid-labile |
Carboxylate | t-Bu ester | Boc₂O, DMAP | TFA/DCM (1:1), RT, 1 h | Base-stable; orthogonal to PMB |
Benzyl (N-2) | PMB | PMB-Cl, K₂CO₃, DMF | CAN, CH₃CN/H₂O, 0°C, 1 h | Prevents undesired N-debenzylation |
Strategic combinations (e.g., Boc for amines + PMB for benzyl) enable sequential deprotection in a single synthetic axis, minimizing side reactions and purification complexity [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: